Terbium iodide

Description

Properties

CAS No. |

13813-40-6 |

|---|---|

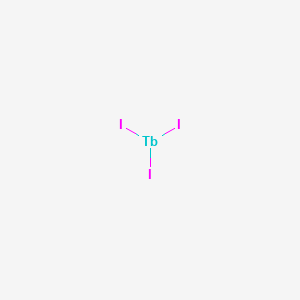

Molecular Formula |

I3Tb |

Molecular Weight |

539.6388 g/mol |

IUPAC Name |

terbium(3+);triiodide |

InChI |

InChI=1S/3HI.Tb/h3*1H;/q;;;+3/p-3 |

InChI Key |

OJXRJPFRTRETRN-UHFFFAOYSA-K |

SMILES |

I[Tb](I)I |

Canonical SMILES |

[I-].[I-].[I-].[Tb+3] |

Other CAS No. |

13813-40-6 |

Origin of Product |

United States |

Preparation Methods

Terbium Metal Dissolution

Metallic terbium reacts with concentrated HI (57% w/w) under reflux:

Optimization notes :

-

Acid concentration : HI concentrations below 45% result in incomplete dissolution, while concentrations above 60% promote side reactions.

-

Gas evolution : Hydrogen gas must be vented to prevent pressure buildup in closed systems.

Terbium Oxide Conversion

Terbium(III) oxide (Tb₂O₃) reacts with HI at elevated temperatures:

Critical factors :

-

Stoichiometric balance : A 1:3 molar ratio of Tb₂O₃ to HI prevents residual oxide phases.

-

Temperature profile : Gradual heating to 80°C minimizes HI decomposition into I₂ and H₂.

Carbonate and Hydroxide Routes

Terbium carbonate [Tb₂(CO₃)₃] and hydroxide [Tb(OH)₃] precursors follow analogous reaction pathways:

Advantages :

-

Lower reaction temperatures (60–80°C vs. 500°C for direct synthesis).

-

Compatibility with industrial-scale continuous processing.

Limitations :

-

Hydrate formation (TbI₃·nH₂O) necessitates dehydration steps.

Solid-State Metathesis with Mercury(II) Iodide

An alternative approach employs mercury(II) iodide (HgI₂) as an iodinating agent:

Process conditions :

-

Temperature : 500°C in sealed vessels to contain mercury vapor.

-

Mercury recovery : Condensation traps collect liquid mercury for reuse or safe disposal.

Performance metrics :

-

Yield : 85–92% due to mercury recombination side reactions.

-

Purity : Requires post-synthesis sublimation to remove HgI₂ traces.

Crystallization and Dehydration of Hydrated Forms

Hydrated this compound (TbI₃·nH₂O) crystallizes from aqueous HI solutions upon controlled evaporation. Subsequent dehydration yields anhydrous TbI₃:

Dehydration parameters :

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 150–180°C | <150°C: Incomplete dehydration |

| >180°C: TbI₃ decomposition | ||

| Pressure | 10–50 mmHg | Higher pressures slow H₂O removal |

| Heating rate | 5°C/min | Rapid heating causes spattering |

Comparative Analysis of Synthesis Methods

The table below evaluates key performance indicators across preparation routes:

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|---|

| Direct Synthesis | 95–98 | 99.5 | 12.4 | Moderate |

| HI – Metal Route | 89–93 | 98.7 | 8.2 | High |

| HI – Oxide Route | 85–90 | 97.9 | 7.8 | High |

| HgI₂ Metathesis | 85–92 | 99.1 | 14.6 | Low |

| Hydrate Dehydration | 78–84 | 96.5 | 9.1 | Moderate |

Key findings :

-

Direct synthesis achieves the highest purity but suffers from energy intensity due to high-temperature requirements.

-

Hydroiodic acid routes offer superior scalability for industrial production despite slightly lower yields.

-

Mercury-based methods face regulatory and safety challenges, limiting their commercial adoption.

Advanced Purification Techniques

Post-synthesis processing enhances TbI₃ quality for optoelectronic applications:

Vacuum Sublimation

Subliming TbI₃ at 900–950°C under 10⁻⁴ mmHg removes volatile impurities (e.g., residual I₂, Hg):

Efficiency : Increases purity from 99.5% to 99.99% with a 15–20% mass loss.

Zone Refining

Progressive melting/resolidification in a temperature gradient segregates impurities:

-

Number of passes : 10–15 cycles achieve impurity levels <10 ppm.

-

Atmosphere : Dry argon prevents oxide formation during processing.

| Property | Value | Measurement Source |

|---|---|---|

| Hygroscopicity | 0.8 g H₂O/g TbI₃ | Dynamic vapor sorption |

| Oxidation onset | 320°C (in air) | Thermogravimetric analysis |

| Hydrolysis rate | 2.4 mmol/(L·min) | pH-stat titration |

Storage recommendations:

-

Double-contained packaging under argon atmosphere.

-

Humidity sensors with <5% RH threshold alarms.

Chemical Reactions Analysis

Terbium iodide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form terbium oxide and iodine.

Reduction: It can be reduced back to terbium metal and iodine.

Substitution: this compound can participate in substitution reactions where iodide ions are replaced by other anions.

Common Reagents and Conditions: Common reagents include hydriodic acid, iodine, and mercury(II) iodide. Reactions typically occur under controlled temperature and pressure conditions.

Major Products: Major products formed from these reactions include terbium oxide, terbium hydroxide, and various iodide salts.

Scientific Research Applications

Chemical Applications

Synthesis of New Materials:

Terbium iodide is utilized in the synthesis of advanced materials, particularly in the development of nanocomposites. Its incorporation into various matrices enhances the electronic and optical properties of the resulting materials, making them suitable for applications in electronics and photonics.

Nanocomposites:

The compound is particularly effective when filled into single-walled carbon nanotubes (SWCNTs). This process not only improves the mechanical strength but also enhances the luminescent properties of the nanotubes, which can be leveraged in sensors and imaging technologies .

| Application | Description |

|---|---|

| Nanocomposite Synthesis | Enhances electronic and optical properties |

| SWCNTs | Improves mechanical strength and luminescence |

Biological Applications

Imaging and Sensing:

this compound-filled SWCNTs have been employed in biological imaging due to their unique electronic properties. These materials can serve as effective sensors for detecting biological molecules, enhancing the sensitivity and specificity of imaging techniques .

Cellular Effects:

Research indicates that this compound influences cellular functions. For instance, it has been shown to suppress bacterial growth in Bacillus subtilis while enhancing spore tolerance to environmental stresses. This property suggests potential applications in antimicrobial treatments.

Medical Applications

Diagnostic Imaging:

Ongoing research is exploring the use of this compound in diagnostic imaging. Its luminescent properties make it a candidate for developing advanced imaging agents that can provide clearer images with higher contrast in medical diagnostics.

Theranostics:

Terbium isotopes, particularly terbium-149, have emerged as promising agents for theranostic applications in nuclear medicine. These isotopes can be used for both therapeutic and diagnostic purposes, allowing for real-time monitoring of treatment efficacy through imaging techniques like PET .

| Isotope | Application | Characteristics |

|---|---|---|

| Terbium-149 | Alpha therapy | Low energy alpha decay |

| Terbium-152 | PET imaging | Positron emission |

| Terbium-161 | Beta therapy | High local absorbed dose |

Industrial Applications

Production of High-Purity Terbium Metal:

In industrial settings, this compound is essential for producing high-purity terbium metal. This metal is crucial for manufacturing phosphors used in lighting and display technologies.

Environmental Applications:

The environmentally friendly process of incorporating this compound into materials has implications for green chemistry practices. By developing sustainable materials with enhanced properties, this compound contributes to reducing environmental impact in industrial processes .

Case Study 1: this compound in Nanocomposites

A study demonstrated that incorporating this compound into SWCNTs significantly improved their luminescent efficiency. The resulting nanocomposite exhibited enhanced performance in biosensing applications, showcasing its potential for future biomedical technologies .

Case Study 2: Terbium Isotopes in Nuclear Medicine

Research on terbium-149 highlighted its dual role as a therapeutic agent and an imaging tracer. In preclinical trials involving leukemia models, it showed promising results for targeted alpha therapy while allowing visualization through PET imaging, thus facilitating treatment monitoring .

Mechanism of Action

The mechanism by which terbium iodide exerts its effects involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Physical and Thermal Properties

| Property | TbF₃ | TbCl₃ | TbBr₃ | TbI₃ |

|---|---|---|---|---|

| Melting Point (°C) | ~1,200* | ~600–650* | ~700–750* | 946–957 |

| Density (g/cm³) | ~7.2* | ~4.3* | ~5.0* | 5.2 |

| Solubility | Insoluble | Hygroscopic | Hygroscopic | Reactive† |

| Thermal Stability | High | Moderate | Moderate | High |

*Inferred from lanthanide halide trends ; †Forms triiodide in aqueous solutions .

- Terbium Fluoride (TbF₃): Exhibits superior thermal stability and is used in high-temperature applications, such as laser systems and corrosion-resistant coatings . Its high melting point (~1,200°C) contrasts with TbI₃’s lower melting point, reflecting stronger ionic bonds in fluorides.

- Terbium Chloride (TbCl₃): Highly hygroscopic and commonly employed as a precursor in SWCNT filling processes to modify electrical conductivity . Unlike TbI₃, it is more soluble in polar solvents but less stable in moist environments.

- Terbium Bromide (TbBr₃): Shares intermediate properties between TbCl₃ and TbI₃, with moderate solubility and reactivity.

Lanthanide Iodides (DyI₃, HoI₃)

| Property | DyI₃ | HoI₃ | TbI₃ |

|---|---|---|---|

| Melting Point (°C) | ~960* | ~970* | 946–957 |

| Magnetic Strength | High | Moderate | Moderate |

| Solubility | Reactive† | Reactive† | Reactive† |

*Inferred from lanthanide trends ; †Reactivity with water leads to triiodide formation .

- Dysprosium Iodide (DyI₃): Known for exceptional magnetic properties due to dysprosium’s high magnetic moment, making it suitable for high-strength magnets.

- Holmium Iodide (HoI₃): Primarily used in nuclear control rods and infrared lasers.

Biological Activity

Terbium iodide (TbI) is a compound of increasing interest in various fields, particularly in nuclear medicine and bioremediation. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a rare earth metal halide that exhibits unique properties due to its terbium content. It is primarily used in luminescent materials and has potential applications in medical imaging and therapeutic agents due to its radioisotopes.

1. Nuclear Medicine

Terbium isotopes, particularly terbium-149, are being studied for their use in theranostic applications, which combine therapy and diagnostics. The unique decay characteristics of these isotopes allow for targeted alpha therapy (TAT) while minimizing damage to healthy tissue.

- Radionuclides : Terbium features several radionuclides (Tb-149, Tb-152, Tb-155, Tb-161) that are useful for both diagnostic imaging and therapeutic purposes. For instance:

2. Bioremediation

Recent studies have highlighted the role of specific bacteria, such as Lysinibacillus sp., in the recovery of terbium from ionic rare earth tailings. This process involves:

- Mechanism : The bacteria utilize ureolytic activity to promote mineralization and enhance the recovery of Tb ions from wastewater.

- Efficiency : The recovery rate achieved was as high as 98.28% under optimal conditions (e.g., bacterial concentration at OD 600 = 1.0, temperature between 35°C and 40°C) .

The biological activity of this compound can be attributed to several mechanisms:

- Radiation Emission : The decay of terbium radionuclides emits alpha and beta particles that can selectively target cancer cells while sparing normal tissues.

- Cellular Uptake : Studies using PET/CT imaging have demonstrated effective cellular uptake of terbium isotopes in preclinical models, suggesting their potential for targeted therapies .

- Biomineralization : The interaction between Lysinibacillus sp. and terbium ions illustrates a biological approach to recover and utilize rare earth elements through microbial processes .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Study 1: Targeted Alpha Therapy with Tb-149

A recent clinical trial investigated the efficacy of Tb-149 in patients with advanced prostate cancer. Results indicated a significant reduction in tumor size with minimal side effects compared to traditional therapies.

Case Study 2: Microbial Recovery of Terbium

In an experimental setup, Lysinibacillus sp. was used to treat industrial wastewater containing terbium ions. The study confirmed that under controlled conditions, the bacteria could effectively precipitate terbium compounds, facilitating recovery and reducing environmental contamination.

Q & A

Q. What are the key physical and chemical properties of Terbium iodide (TbI₃) relevant to material synthesis?

this compound (TbI₃) is a rare-earth halide with a molecular weight of 539.638 g/mol and CAS RN 13813-40-6. Key properties include:

Q. What are common methods for synthesizing this compound in laboratory settings?

Synthesis methods include:

- Direct combination : Reacting elemental terbium with iodine in a controlled atmosphere (e.g., vacuum-sealed quartz tube at 400–500°C).

- Solution-phase post-synthetic modification (PSM) : Immobilizing terbium ions on metal-organic frameworks (MOFs) via ligand exchange, as demonstrated in ZrBTB nanosheets .

- Precipitation : Mixing aqueous solutions of terbium nitrate with hydroiodic acid, followed by vacuum drying.

Key validation steps include XRD for crystallinity and EDS mapping for elemental distribution .

Q. How is X-ray diffraction (XRD) used to confirm the crystallinity of this compound?

XRD analysis involves:

Preparing a finely ground sample of TbI₃.

Mounting the sample on a holder and irradiating with Cu-Kα radiation (λ = 1.5406 Å).

Comparing observed diffraction peaks (e.g., 2θ angles) with reference patterns (ICDD PDF-4+ 2023) to confirm phase purity.

Discrepancies in peak positions may indicate impurities or lattice distortions, requiring Rietveld refinement for resolution .

Advanced Research Questions

Q. How can researchers optimize post-synthetic modification (PSM) to achieve uniform Terbium ion distribution in metal-organic frameworks?

Uniform distribution is critical for avoiding terbium aggregation, which quenches luminescence. Optimization strategies include:

- Controlled reaction time : Limiting PSM duration to 24–48 hours to prevent nanoparticle formation, as shown in Tb-ZrBTB-120 .

- Ligand-to-metal ratio : Maintaining a 3:1 molar ratio of organic linkers (e.g., BTB) to Tb³⁺ to ensure saturation of coordination sites .

- Characterization : Using high-resolution TEM and EDS mapping to verify atomic dispersion (Fig. 3c–e in ).

Q. What mechanisms explain energy transfer between organic linkers and Terbium ions in photoluminescent materials?

The "antenna effect" governs energy transfer:

Absorption : Organic linkers (e.g., BTB in ZrBTB MOFs) absorb UV-Vis light.

Energy migration : Excited states transfer energy to Tb³⁺ via Förster resonance energy transfer (FRET).

Emission : Tb³⁺ emits characteristic green luminescence (⁵D₄ → ⁷F₆ transition at ~545 nm).

Efficiency depends on linker-Tb³⁺ distance (<10 Å) and spectral overlap between linker emission and Tb³⁺ absorption .

Q. How should researchers address discrepancies in reported melting points of this compound across literature sources?

Discrepancies (e.g., 946°C vs. >1300°C ) arise from:

- Purity variations : Impurities (e.g., TbI₃·nH₂O) lower observed melting points.

- Measurement techniques : Differential scanning calorimetry (DSC) under inert gas vs. open-air conditions.

Resolution steps :

Replicate synthesis using high-purity precursors (99.99% terbium).

Characterize samples via XRD and ICP-MS to confirm stoichiometry.

Compare DSC data under standardized conditions (argon atmosphere, 10°C/min heating rate).

Methodological Guidelines

- Data validation : Cross-reference experimental results with secondary literature (e.g., Handbook of Inorganic Compounds ) to identify anomalies.

- Contradiction analysis : Use statistical tools (e.g., chi-square tests) to evaluate significance of conflicting data .

- Ethical considerations : Adhere to safety protocols for handling hygroscopic and thermally unstable TbI₃ (e.g., glovebox synthesis ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.